N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892288-61-8
Cat. No.: VC11901851
Molecular Formula: C28H36N4O3
Molecular Weight: 476.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892288-61-8 |
|---|---|
| Molecular Formula | C28H36N4O3 |
| Molecular Weight | 476.6 g/mol |
| IUPAC Name | N-[2-(4-benzylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C28H36N4O3/c1-2-3-7-15-32-27(34)24-11-10-23(20-25(24)30-28(32)35)26(33)29-14-18-31-16-12-22(13-17-31)19-21-8-5-4-6-9-21/h4-6,8-11,20,22H,2-3,7,12-19H2,1H3,(H,29,33)(H,30,35) |
| Standard InChI Key | ANCYBMAGAVDXKJ-UHFFFAOYSA-N |
| SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCC(CC3)CC4=CC=CC=C4)NC1=O |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCC(CC3)CC4=CC=CC=C4)NC1=O |
Introduction
Synthesis Pathways
The synthesis of similar quinazoline derivatives typically involves:
-
Formation of the Quinazoline Core: This is achieved through cyclization reactions involving anthranilic acid derivatives and urea or its analogs.
-
Substitution Reactions: The pentyl side chain and piperidine-based moiety can be introduced through alkylation or reductive amination.
-
Final Modifications: Functional groups like carboxamides are added via condensation reactions with carboxylic acids or their derivatives.
Detailed synthetic protocols for this specific compound are not available in the provided sources but are likely based on these general principles.
Potential Biological Activities
Quinazoline derivatives, including those with piperidine substituents, have been explored for various pharmacological properties:
Neurological Applications
Compounds with similar structures have shown activity as muscarinic receptor antagonists or dopamine transporter inhibitors, making them candidates for treating neurological disorders like schizophrenia or Parkinson's disease .
Antimicrobial Activity
Quinazoline-based molecules have demonstrated antimicrobial effects against bacterial and fungal pathogens. The presence of a benzylpiperidine moiety could enhance lipophilicity and membrane permeability, improving efficacy .
Anticancer Potential
Substituted quinazolines are known for their ability to inhibit kinases involved in cancer cell proliferation. The carboxamide group may contribute to binding affinity with specific enzymes .
Molecular Modeling Insights
Molecular docking studies could provide insights into the binding interactions of this compound with biological targets:
-
Binding Affinity: The benzylpiperidine group might interact with hydrophobic pockets in protein structures.
-
Hydrogen Bonding: The carboxamide and dioxo groups can form hydrogen bonds with amino acid residues.
Such studies would help predict its pharmacokinetic and pharmacodynamic profiles.
Research Gaps and Future Directions
Despite its promising structure:
-
Pharmacological Testing: No direct experimental data on its biological activity were found in the provided sources.
-
Toxicity Studies: Safety profiles need evaluation through in vitro and in vivo assays.
-
Optimization: Structural modifications could improve selectivity and potency.
Further research combining synthesis, biological evaluation, and computational modeling is necessary to fully understand its potential applications.
This compound represents a promising scaffold for drug discovery due to its structural complexity and potential bioactivity across multiple therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume